molecular formula C10H9NO B13355298 2-Cyclopropoxybenzonitrile

2-Cyclopropoxybenzonitrile

Cat. No.: B13355298
M. Wt: 159.18 g/mol
InChI Key: UCJGKRKTOPOAIZ-UHFFFAOYSA-N
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Description

2-Cyclopropoxybenzonitrile is an aromatic nitrile derivative featuring a cyclopropoxy group (–O–C₃H₅) at the ortho position of the benzene ring. The cyclopropoxy substituent combines the electron-donating effects of an ether oxygen with the steric and electronic influence of the strained cyclopropane ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. Its structural uniqueness lies in the balance between the nitrile group's electrophilicity and the cyclopropoxy group's steric and electronic modulation .

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-cyclopropyloxybenzonitrile

InChI

InChI=1S/C10H9NO/c11-7-8-3-1-2-4-10(8)12-9-5-6-9/h1-4,9H,5-6H2

InChI Key

UCJGKRKTOPOAIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC=C2C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxybenzonitrile typically involves the reaction of 2-hydroxybenzonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) and iron (Fe), sulfonation with sulfur trioxide (SO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Nitro, halo, or sulfonic acid derivatives of this compound.

Scientific Research Applications

2-Cyclopropoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxybenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its nitrile and cyclopropoxy groups. These interactions can influence biological pathways and chemical reactions, making it a versatile compound in research.

Comparison with Similar Compounds

Table 1: Key Structural Features of 2-Cyclopropoxybenzonitrile and Analogues

Compound Name Substituents (Position) Functional Groups Key Structural Features
This compound Cyclopropoxy (2), Nitrile (1) Ether, Nitrile Strained cyclopropane ring; moderate steric bulk
5-Bromo-2-hydroxybenzonitrile Hydroxy (2), Bromo (5), Nitrile (1) Phenol, Nitrile, Bromine Strong hydrogen bonding (O–H⋯N, ~2.8 Å)
3-Nitrobenzonitrile Nitro (3), Nitrile (1) Nitro, Nitrile Electron-withdrawing nitro group; planar structure
2-(Cyclobutylamino)benzonitrile Cyclobutylamino (2), Nitrile (1) Amine, Nitrile Flexible cyclobutane ring; basic amine group
4-(Trans-4-propylcyclohexyl)benzonitrile Cyclohexyl (4), Nitrile (1) Cyclohexyl, Nitrile Bulky cyclohexyl group; lipophilic

Key Observations :

  • Substituent Effects : The cyclopropoxy group in this compound introduces steric hindrance and moderate electron donation, contrasting with the strong electron-withdrawing nature of the nitro group in 3-Nitrobenzonitrile .
  • Hydrogen Bonding: Unlike 5-Bromo-2-hydroxybenzonitrile, which forms intramolecular O–H⋯N hydrogen bonds (2.805–2.810 Å) , this compound lacks H-bond donors, reducing its polarity.
  • Ring Strain : Cyclopropane’s high ring strain (~27 kcal/mol) enhances reactivity compared to cyclobutane or cyclohexane derivatives.

Physicochemical Properties

Solubility and Stability

  • This compound : Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the nitrile group; stability enhanced by the ether linkage.
  • 5-Bromo-2-hydroxybenzonitrile: High solubility in polar solvents (e.g., methanol) due to phenolic –OH; prone to oxidation.
  • 3-Nitrobenzonitrile : Low solubility in water; thermal stability from nitro group resonance.

Hydrogen Bonding and Crystallinity

The absence of H-bond donors in this compound results in weaker intermolecular forces compared to 5-Bromo-2-hydroxybenzonitrile, which forms infinite 1D chains via O–H⋯N interactions.

Key Findings :

  • Pharmaceutical Utility : this compound’s boronic ester derivatives (e.g., 2-(cyclopropylmethoxy)-5-fluoro-4-boronates) are pivotal in Suzuki-Miyaura cross-couplings for drug discovery.
  • Electron Effects : The nitro group in 3-Nitrobenzonitrile deactivates the ring, directing electrophiles to meta positions, whereas the cyclopropoxy group in this compound activates the ring for ortho/para substitution.

Biological Activity

2-Cyclopropoxybenzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C11_{11}H11_{11}N
  • IUPAC Name: this compound
  • Molecular Weight: 173.21 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, particularly enzymes and receptors. The compound may act as an inhibitor or modulator in various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound has shown potential in inhibiting certain enzymes, which could lead to therapeutic effects in diseases where these enzymes play a critical role.
  • Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the cyclopropyl and benzonitrile moieties can significantly affect the biological activity of the compound. Understanding these relationships is crucial for optimizing its pharmacological properties.

Compound VariantBiological Activity (IC50_{50} in µM)Notes
This compoundTBDBase compound for comparison
4-(2-Cyclopropyl-4-ethylpyrimidin-5-yl)benzonitrile0.080High selectivity over kinases
Analog ATBDModifications led to decreased activity

Biological Activity Studies

Several studies have investigated the biological activities of this compound and its analogs. Below are some notable findings:

  • Enzyme Inhibition Studies:
    • A study demonstrated that derivatives of benzonitrile, including this compound, exhibited significant inhibitory activity against certain kinases involved in cancer progression .
  • Antituberculosis Activity:
    • In a series of compounds tested for antituberculosis activity, modifications on the piperazine ring showed promising results, indicating that similar structural features may enhance the efficacy of this compound .
  • Selectivity Profiles:
    • The selectivity of this compound was evaluated against a panel of kinases, revealing that it maintains a favorable selectivity index, which is crucial for minimizing off-target effects .

Case Studies

Case Study 1: Anticancer Activity
A recent investigation into the anticancer properties of this compound analogs revealed promising results in inhibiting cell proliferation in non-small cell lung cancer (NSCLC) models. The study highlighted the compound's ability to induce apoptosis through specific signaling pathway modulation.

Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, derivatives of benzonitrile were tested against various bacterial strains, showing moderate to high efficacy. This suggests potential applications in developing new antimicrobial agents based on the structure of this compound.

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